N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide
Description
N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide hydroiodide is a synthetic amidine derivative with a hydroiodide counterion. Its structure features a 2-chlorobenzyl group attached to an ethanimidamide backbone, a methyl group at the central nitrogen, and a 4-fluorophenylsulfonamide moiety connected via an ethyl spacer. The compound’s molecular complexity arises from the strategic placement of halogen atoms (Cl, F) and sulfonamide groups, which are known to influence bioavailability and target binding .
The hydroiodide salt enhances solubility, a critical factor for pharmacokinetic optimization.
Properties
CAS No. |
1078634-23-7 |
|---|---|
Molecular Formula |
C18H22ClFIN3O2S |
Molecular Weight |
525.81 |
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide |
InChI |
InChI=1S/C18H21ClFN3O2S.HI/c1-14(21-13-15-5-3-4-6-18(15)19)23(2)12-11-22-26(24,25)17-9-7-16(20)8-10-17;/h3-10,22H,11-13H2,1-2H3;1H |
InChI Key |
BWZOEXLRDSDZNS-KGENOOAVSA-N |
SMILES |
CC(=NCC1=CC=CC=C1Cl)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)F.I |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives, which this compound may be related to, are known to possess various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities. The downstream effects of these pathways can lead to a variety of therapeutic possibilities.
Result of Action
Given the diverse biological activities of related indole derivatives, it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally or functionally related molecules from the literature.
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Halogen Influence: The target compound’s 2-chlorophenyl and 4-fluorophenyl groups contrast with the 4-chlorophenyl substituents in analogs .
Sulfonamide Role: The 4-fluorophenylsulfonamide group in the target compound is absent in simpler analogs like compound 18 . Sulfonamides are known to enhance binding to serine proteases or kinases .
Bioactivity Gaps : While compound 8 exhibits antioxidant activity , and compound 2 shows antiplasmodial effects , the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
Structural Similarity Analysis:
Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints) , the target compound shares <50% similarity with most analogs due to its unique ethyl-sulfonamide linker and hydroiodide salt. For example:
- Compound 15 : 35% Tanimoto similarity (Morgan fingerprints) due to shared sulfonamide and chloro groups.
- Compound 17 : 28% Dice similarity (MACCS) due to amidine backbone divergence.
Pharmacokinetic Considerations:
The hydroiodide salt improves aqueous solubility compared to neutral analogs like compound 17, which lacks a counterion .
Research Findings and Limitations
Synthetic Challenges : The target compound’s synthesis requires precise control over sulfonamide coupling and amidine formation, as seen in related protocols .
Data Limitations: No direct bioactivity data for the target compound exists in the provided evidence, necessitating empirical validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
